Tribulosido

Descripción general

Descripción

cis-Tiliroside is a natural flavonoid compound extracted from the plant Tribulus terrestris. This compound has been recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities .

Aplicaciones Científicas De Investigación

Chemistry: cis-Tiliroside is used as a model compound in studies of flavonoid chemistry and its interactions with other molecules.

Biology: In biological research, cis-Tiliroside is investigated for its effects on cellular processes and its potential as a therapeutic agent.

Mecanismo De Acción

- Tribuloside primarily targets several key proteins involved in acute lung injury (ALI). These targets include IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 .

Target of Action

Mode of Action

Result of Action

Análisis Bioquímico

Biochemical Properties

Tribuloside interacts with various enzymes, proteins, and other biomolecules. It has been found to have a high affinity for IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Tribuloside has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce inflammatory cell infiltration, decrease fibrotic area, repair damaged alveoli, and suppress inflammatory factors IL-6, TNF-α, and IL-1β in the lungs . It also enhances cell viability and catalase and superoxide dismutase activities .

Molecular Mechanism

At the molecular level, Tribuloside exerts its effects through various mechanisms. It has been found to have a high affinity for key targets such as IL6, BCL2, TNF, STAT3, IL1B, and MAPK3 . These binding interactions lead to changes in gene expression and can result in enzyme inhibition or activation.

Métodos De Preparación

cis-Tiliroside can be isolated from Tribulus terrestris through various extraction methods. The most common method involves the use of solvents such as methanol or ethanol to extract the flavonoid from the plant material. The extract is then purified using techniques like column chromatography

Análisis De Reacciones Químicas

cis-Tiliroside undergoes several types of chemical reactions, including:

Oxidation: cis-Tiliroside can be oxidized to form various oxidation products. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of cis-Tiliroside can lead to the formation of reduced flavonoid derivatives. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: cis-Tiliroside can undergo substitution reactions where functional groups are replaced by other groups.

Comparación Con Compuestos Similares

cis-Tiliroside is similar to other flavonoids such as quercetin and kaempferol, which also possess anti-inflammatory and antioxidant properties. cis-Tiliroside is unique in its specific interactions with certain molecular targets and its potential therapeutic applications in conditions like acute lung injury .

Similar Compounds

- Quercetin

- Kaempferol

- Rutin

Actividad Biológica

Introduction

Cis-Tiliroside, a flavonoid glycoside and a derivative of kaempferol, has garnered attention for its diverse biological activities, particularly in the realms of cytotoxicity, antioxidant properties, and potential therapeutic applications. This article synthesizes current research findings to provide a comprehensive overview of the biological activity of cis-Tiliroside.

- Molecular Formula : C30H26O13

- Molecular Weight : 594.52 g/mol

- CAS Number : 163956-16-9

Cytotoxic Activity

Cis-Tiliroside has shown significant cytotoxic effects against various cancer cell lines. Notably, it exhibits superior activity compared to its trans-isomer and other flavonoids.

Comparative Cytotoxicity Data

| Compound | Cell Line | CC50 (μg/mL) at 24h | CC50 (μg/mL) at 48h |

|---|---|---|---|

| cis-Tiliroside | A549 | 68.05 | 18.82 |

| trans-Tiliroside | A549 | 149.90 | 144.74 |

| Kaempferol | A549 | 129.15 | 113.48 |

Cis-Tiliroside's cytotoxicity was evaluated using the MTT assay on the A549 lung cancer cell line, demonstrating a significant reduction in cell viability at lower concentrations compared to kaempferol and trans-Tiliroside .

Case Studies

- Study on Anticancer Properties : A study published in PubMed explored the cytotoxic effects of various tiliroside derivatives, including cis-Tiliroside, on HepG2 cells (a model for liver cancer). The results indicated that cis-Tiliroside significantly inhibited cell growth and induced apoptosis, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Research has shown that cis-Tiliroside activates pathways associated with apoptosis and cell cycle arrest in cancer cells, further supporting its role as a promising candidate for cancer therapy .

Antioxidant Activity

Cis-Tiliroside exhibits potent antioxidant properties, which contribute to its therapeutic potential.

Antioxidant Efficacy

- Radical Scavenging Activity : Cis-Tiliroside has demonstrated effective scavenging of reactive oxygen species (ROS), which is crucial for mitigating oxidative stress-related diseases.

- Enzyme Inhibition : It inhibits xanthine oxidase and increases superoxide dismutase levels, enhancing its antioxidant capacity .

Quantitative Analysis

In studies assessing the antioxidant activity of various extracts containing cis-Tiliroside, IC50 values were determined using different assays:

| Extract Source | IC50 (mg/mL) in TEAC Assay |

|---|---|

| Wissadula periplocifolia | 1.63 ± 0.86 |

| Sidastrum micranthum | Not specified |

These findings underscore the compound's potential in developing natural antioxidant therapies .

Anti-Diabetic Properties

Recent research indicates that cis-Tiliroside may also possess anti-diabetic properties.

A study revealed that certain derivatives of tiliroside enhance glucose uptake in insulin-resistant HepG2 cells, suggesting that cis-Tiliroside could play a role in managing type II diabetes by activating AMPK pathways .

Clinical Implications

The activation of AMPK by cis-Tiliroside leads to improved glucose metabolism and lipid profiles, highlighting its potential utility in diabetes management.

Propiedades

IUPAC Name |

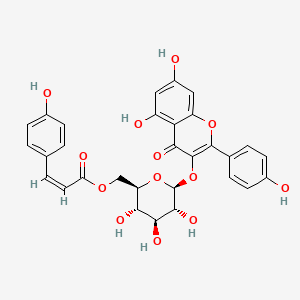

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3-/t21-,24-,26+,27-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGGLGXQSFURLP-PYFXTMFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436355 | |

| Record name | Tribuloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22153-44-2 | |

| Record name | Tribuloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.